Boc-D-Homoser-Obzl
CAS No.:
Cat. No.: VC4027296
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H23NO5 |
---|---|
Molecular Weight | 309.36 g/mol |
IUPAC Name | benzyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Standard InChI | InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
Standard InChI Key | YQTGYJUMDNISEP-CYBMUJFWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Boc-D-Homoser-Obzl (CAS 133645-53-1) belongs to the β-homoserine family, characterized by a four-carbon backbone with a hydroxyl group at the γ-position and a benzyl-protected carboxylic acid. The tert-butoxycarbonyl (Boc) group shields the α-amino group, while the benzyl ester protects the carboxylate, ensuring stability during synthetic procedures . Key structural features include:
Stereochemical Configuration
The compound adopts the D-configuration at the α-carbon, distinguishing it from its L-enantiomer (CAS 218943-31-8) . This stereochemistry influences its incorporation into peptides, as enzymes and receptors often exhibit chiral specificity.
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 309.36 g/mol | |
Protective Groups | Boc (amino), Benzyl (carboxyl) | |
Solubility | Soluble in DCM, DMF, THF |
The benzyl ester enhances lipophilicity, facilitating purification via chromatography, while the Boc group allows selective deprotection under acidic conditions .
Synthesis and Manufacturing
Arndt-Eistert Homologation
A common synthesis route involves converting α-amino acids to β-analogues via the Arndt-Eistert reaction. Starting from Boc-protected D-homoserine, diazomethane mediates homologation to install the β-carbon, preserving stereochemistry . For example:
This method avoids racemization, critical for maintaining enantiomeric purity .
Alternative Pathways
-
Williamson Ether Synthesis: Benzylation of the hydroxyl group using benzyl bromide under basic conditions .
-
Esterification: Coupling Boc-D-homoserine with benzyl alcohol via carbodiimide-mediated activation .
Applications in Peptide Science
α-/β-Mixed Peptide Synthesis
Boc-D-Homoser-Obzl enables the construction of hybrid peptides with alternating α- and β-amino acids. Such peptides exhibit enhanced resistance to proteolysis and improved binding affinity. For instance, N(Boc)-O(Bz)-α-Ser-β-Leu–OCH (derived from β-leucine analogues) demonstrated 45.22% α-amylase inhibition, outperforming conventional peptides .
Enzyme Inhibitor Development
β-amino acids introduce conformational constraints, modulating peptide-enzyme interactions. In a 2024 study, β-leucine-containing peptides showed moderate α-amylase inhibitory activity, suggesting potential for managing postprandial hyperglycemia :
Peptide | % Inhibition |
---|---|
N(Boc)-O(Bz)-α-Ser-β-Leu | 45.22 |
N(Boc)-Gly-β-Leu | 18.51 |
Manufacturer | Packaging | Price | Purity |
---|---|---|---|
Activate Scientific | 250 mg | $355 | 95%+ |
Acrotein | 0.5 g | $425.34 | 97% |
Costs scale nonlinearly, with 1 g priced at $764 , reflecting challenges in large-scale production.
Research Frontiers and Challenges
Expanding β-Peptide Libraries
Future studies aim to diversify β-amino acid residues for targeting G-protein-coupled receptors (GPCRs) and ion channels. Computational modeling of Boc-D-Homoser-Obzl’s conformational flexibility could optimize peptide design.
Green Synthesis Methods
Current routes rely on hazardous reagents like diazomethane. Developing catalytic asymmetric syntheses or biocatalytic methods may improve sustainability.
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